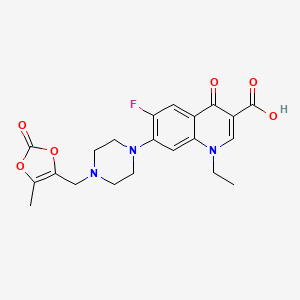
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is designed to enhance the pharmacokinetic properties of norfloxacin, making it more effective in treating bacterial infections. The addition of the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group aims to improve the stability and absorption of the drug, thereby increasing its efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the reaction of norfloxacin with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin has several scientific research applications:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its enhanced antibacterial properties compared to norfloxacin.
Medicine: Potential use in developing more effective antibiotics with improved pharmacokinetic profiles.
Industry: Utilized in the production of advanced pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound binds to these enzymes, preventing the supercoiling of bacterial DNA, which ultimately leads to bacterial cell death. The addition of the dioxolylmethyl group enhances the compound’s ability to penetrate bacterial cells and increases its stability in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azilsartan medoxomil: A prodrug that is broken down to azilsartan, used for treating hypertension.
Olmesartan medoxomil: Another prodrug used for treating hypertension, similar in structure to azilsartan medoxomil.
Uniqueness
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is unique due to its enhanced pharmacokinetic properties, which make it more effective than norfloxacin. The addition of the dioxolylmethyl group improves its stability and absorption, leading to higher blood levels of the active drug .
Eigenschaften
CAS-Nummer |
85195-76-2 |
|---|---|
Molekularformel |
C21H22FN3O6 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O6/c1-3-24-10-14(20(27)28)19(26)13-8-15(22)17(9-16(13)24)25-6-4-23(5-7-25)11-18-12(2)30-21(29)31-18/h8-10H,3-7,11H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
PLARREUCIWJWCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=C(OC(=O)O4)C)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




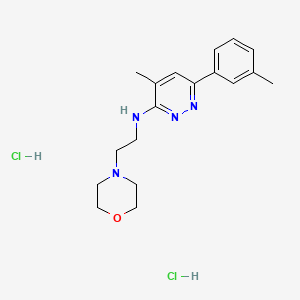
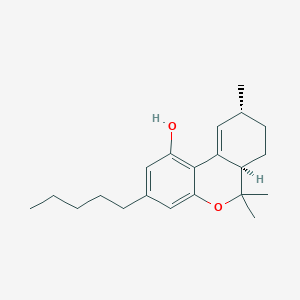

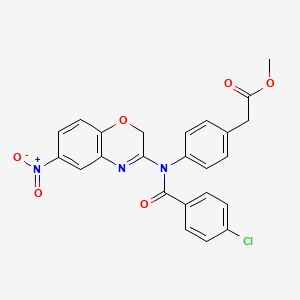
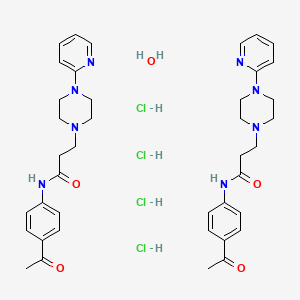
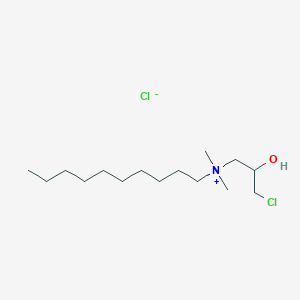
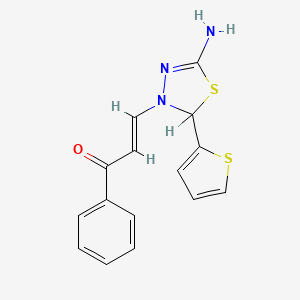
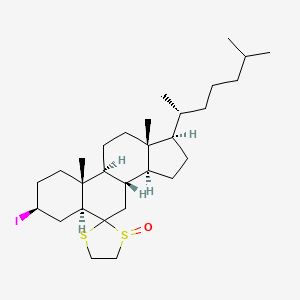



![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
